molecular formula C12H14N2 B8509258 3-isopropyl-5-phenyl-1H-pyrazole

3-isopropyl-5-phenyl-1H-pyrazole

Numéro de catalogue: B8509258
Poids moléculaire: 186.25 g/mol
Clé InChI: AGQZXIYIDLYMFF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-isopropyl-5-phenyl-1H-pyrazole is a useful research compound. Its molecular formula is C12H14N2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Properties

3-Isopropyl-5-phenyl-1H-pyrazole exhibits a range of pharmacological activities:

  • Anti-inflammatory Effects : Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Specific studies have demonstrated that certain pyrazole compounds possess selective COX-2 inhibitory activity, which is beneficial for reducing inflammation without significantly affecting COX-1, thus minimizing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antinociceptive Activity : The compound has shown promising results in pain management through its interaction with opioid receptors and other nociceptive pathways. Studies have highlighted that modifications at specific positions on the pyrazole ring can enhance antinociceptive efficacy, suggesting a potential role in pain relief therapies .
  • Anticancer Potential : There is emerging evidence that pyrazole derivatives can act as inhibitors of protein arginine methyltransferase 5 (PRMT5), a target in cancer therapy. These compounds have been shown to exhibit significant tumor growth inhibitory effects and are being explored for their potential in treating various cancers .

Therapeutic Applications

The therapeutic applications of this compound are diverse:

  • Cardiovascular Drugs : Compounds related to this pyrazole structure have been explored for their antiarrhythmic properties. They are being investigated for their ability to treat cardiac arrhythmias effectively, showing promise in preclinical studies .
  • Analgesics : Given its antinociceptive properties, this compound is being evaluated as a potential analgesic agent, particularly in formulations designed to target chronic pain conditions without the adverse effects typical of conventional pain relievers .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of pyrazole derivatives:

StudyFindings
El Shehry et al. (2019)Demonstrated significant antinociceptive effects with specific substitutions on the phenyl ring enhancing efficacy .
Abdellatif et al. (2022)Reported high COX-2 selectivity indices for newly synthesized pyrazole derivatives, indicating potential as safer anti-inflammatory agents compared to traditional NSAIDs .
Kenchappa and Bodke (2020)Highlighted the modulation of nociceptive pathways by pyrazoles, supporting their use in pain management strategies .

Propriétés

Formule moléculaire

C12H14N2

Poids moléculaire

186.25 g/mol

Nom IUPAC

3-phenyl-5-propan-2-yl-1H-pyrazole

InChI

InChI=1S/C12H14N2/c1-9(2)11-8-12(14-13-11)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14)

Clé InChI

AGQZXIYIDLYMFF-UHFFFAOYSA-N

SMILES canonique

CC(C)C1=CC(=NN1)C2=CC=CC=C2

Origine du produit

United States

Synthesis routes and methods

Procedure details

To a solution of acetophenone (1.21 g, 10.07 mmol) in dry toluene (5 mL) was added LiHMDS (11.0 mL, 1.0 M in THF, 11.0 mmol) via syringe at 0° C. under argon. After 5 min, isobutyryl chloride (1.073 g, 10.07 mmol) was added in one portion via syringe. The ice bath was removed and AcOH (2 mL), EtOH (50 mL) and THF (5 mL) were added to form a homogeneous mixture. Hydrazine hydrate (2 mL, 10.07 mmol) was added and the reaction was refluxed for 2 h. After cooled to room temperature, the reaction was concentrated and extracted with EtOAc, washed with brine, dried over MgSO4, and concentrated. The residue was purified by silica gel column chromatography to give the title compound as colorless oil (0.70 g). LCMS m/z=187.3 [M+H]+; 1H NMR (400 MHz, CDCl3) δ ppm 1.33 (d, J=6.82 Hz, 6H), 2.94-3.13 (m, 1H), 6.38 (s, 1H), 7.17-7.45 (m, 5H), 10.14 (bs, 1H).
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.073 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.